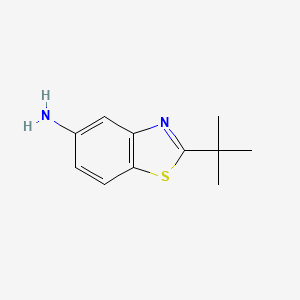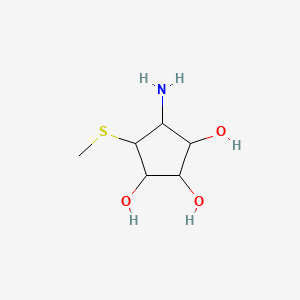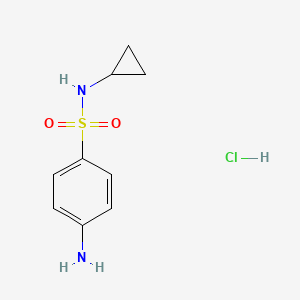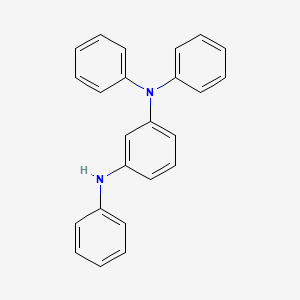
N1,N1,N3-Triphenylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N3-Triphénylbenzène-1,3-diamine: is a chemical compound with the molecular formula C24H20N2 and a molecular weight of 336.43 g/mol . It is known for its applications in various fields, including organic electronics and optoelectronics .
Préparation des Méthodes
Voies Synthétiques et Conditions de Réaction: The synthesis of N1,N1,N3-Triphenylbenzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with triphenylchloromethane under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Méthodes de Production Industrielle: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N3-Triphenylbenzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with triphenylchloromethane under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types de Réactions: N1,N1,N3-Triphénylbenzène-1,3-diamine undergoes various types of chemical reactions, including:
Oxydation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Réactifs et Conditions Communes:
Oxydation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Réduction: Lithium aluminum hydride, sodium borohydride; typically carried out in an inert atmosphere.
Substitution: Halogens, electrophiles; typically carried out in the presence of a catalyst.
Principaux Produits: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines .
Applications de la Recherche Scientifique
N1,N1,N3-Triphénylbenzène-1,3-diamine has several scientific research applications, including:
Electronique Organique: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Optoélectronique: Employed in the development of optoelectronic devices due to its excellent charge-transport properties.
Capteurs Chimiques: Utilized in the fabrication of chemical sensors for detecting various analytes.
Mécanisme d'Action
Le mécanisme d'action de N1,N1,N3-Triphénylbenzène-1,3-diamine implique son interaction avec des cibles moléculaires et des voies liées au transport de charge. The compound’s structure allows for efficient charge transfer, making it suitable for use in electronic and optoelectronic devices . The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Applications De Recherche Scientifique
N1,N1,N3-Triphenylbenzene-1,3-diamine has several scientific research applications, including:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Optoelectronics: Employed in the development of optoelectronic devices due to its excellent charge-transport properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of N1,N1,N3-Triphenylbenzene-1,3-diamine involves its interaction with molecular targets and pathways related to charge transport. The compound’s structure allows for efficient charge transfer, making it suitable for use in electronic and optoelectronic devices . The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés Similaires:
N1,N1,N3-Triphénylbenzène-1,3-diamine: Known for its excellent charge-transport properties.
N1,N1,N3-Triphénylbenzène-1,4-diamine: Similar structure but different positional isomer, affecting its electronic properties.
N1,N1,N3-Triphénylbenzène-1,2-diamine: Another positional isomer with distinct electronic characteristics.
Unicité: N1,N1,N3-Triphénylbenzène-1,3-diamine is unique due to its specific molecular structure, which provides optimal charge-transport properties for use in electronic and optoelectronic applications . Its ability to undergo various chemical reactions also makes it versatile for different research and industrial applications .
Propriétés
Formule moléculaire |
C24H20N2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-N,3-N,3-N-triphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C24H20N2/c1-4-11-20(12-5-1)25-21-13-10-18-24(19-21)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H |
Clé InChI |
SLWKZPBLYVPJKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)

![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
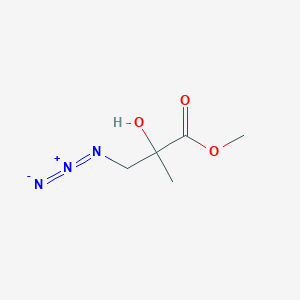
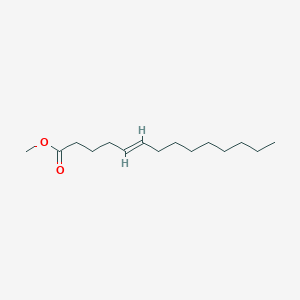
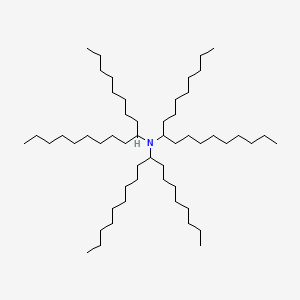
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)
![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
![1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B12288256.png)
